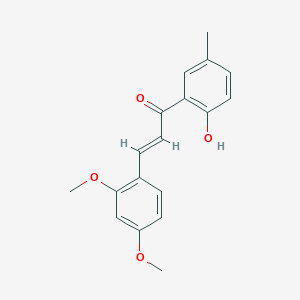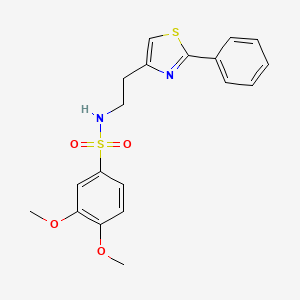
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound with notable characteristics due to the presence of benzyloxy, benzyl, and trifluoromethyl groups. Its unique structure grants it diverse functionalities that can be harnessed for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediates:
Step 1: Synthesis of 4-(benzyloxy)benzylamine.
Reaction: 4-(benzyloxy)benzyl bromide with an amine source.
Conditions: Organic solvent (e.g., ethanol), moderate temperature (50-60°C).
Step 2: Synthesis of 4-(trifluoromethyl)phenylisocyanate.
Reaction: Reaction of 4-(trifluoromethyl)phenylamine with phosgene.
Conditions: Anhydrous conditions, low temperature (0-5°C).
Final Coupling:
Step 3: Coupling of intermediates to form the target compound.
Reaction: 4-(benzyloxy)benzylamine with 4-(trifluoromethyl)phenylisocyanate.
Conditions: Organic solvent (e.g., dichloromethane), room temperature.
Industrial Production Methods:
Employs batch or continuous flow reactors.
Optimized for yield and purity through controlled temperature, pressure, and solvent conditions.
化学反応の分析
Types of Reactions:
Oxidation: Can occur at the benzyloxy group, forming corresponding benzaldehyde derivatives.
Reduction: The trifluoromethyl group can be reduced under high-pressure hydrogenation conditions.
Substitution: The benzyl groups are susceptible to nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under light or heat.
Major Products:
Benzaldehyde derivatives (oxidation).
Partially fluorinated compounds (reduction).
Substituted benzyl derivatives (substitution).
科学的研究の応用
Chemistry:
As a precursor in organic synthesis for creating novel compounds.
Biology:
Probes for biological systems to study molecular interactions.
Medicine:
Potential candidate for drug development due to its unique functional groups.
Industry:
Utilized in the synthesis of advanced materials and polymers.
作用機序
Mechanism:
The compound interacts with specific molecular targets, forming stable complexes.
The benzyloxy group enables interactions with proteins and enzymes through hydrophobic and π-π stacking interactions.
Molecular Targets and Pathways:
Targets enzymes involved in metabolic pathways.
Potential to modulate receptor activities in biological systems.
類似化合物との比較
N1-(4-methoxybenzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: Lacks the benzyloxy group, altering its interaction profile.
N1-(4-(benzyloxy)benzyl)-N2-(4-chlorophenyl)oxalamide: Presence of chloro group instead of trifluoromethyl affects reactivity and stability.
Uniqueness:
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity.
The benzyloxy group allows for specific interaction patterns, increasing its versatility in scientific applications.
特性
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKAMGKUADEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)

![N-{[4-(4-fluorophenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2984401.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)


![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)
